Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate
Description
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate (CAS: 477856-78-3) is an aromatic ester derivative with a molecular formula of C23H31NO2 and a molecular weight of 353.4977 g/mol . Structurally, it features a benzoate core substituted with a 4-heptylbenzylamino group. This compound is primarily utilized in laboratory settings and chemical manufacturing .
Key safety data indicates it is classified under GHS hazard categories for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) . 65 .
Properties
IUPAC Name |
ethyl 4-[(4-heptylphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-17,24H,3-9,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPNRRMDJQZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate typically involves the reaction of 4-aminobenzoic acid with 4-heptylbenzyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and triethylamine.
Scientific Research Applications
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Ethyl 4-[(4-hydroxybenzyl)amino]benzenecarboxylate
- CAS: Not explicitly provided, but referenced as a derivative with a hydroxyl substituent .
- Key Differences : The hydroxyl group replaces the heptyl chain, significantly altering polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents compared to the hydrophobic heptyl chain in the target compound.
- Applications : Likely used in pharmaceutical intermediates due to the hydroxyl group’s reactivity .
2.1.2. Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate
- CAS: Referenced under synonyms (e.g., AC1MCEMV) .
- Key Differences: Contains an imine (C=N) linkage instead of an amine (C-NH) group.
Functional Analogues
2.2.1. Diethyl Phthalate (DEP)
- CAS : 84-66-2 .
- Structure : Two ethyl ester groups on a benzene ring.
- Properties : Lower molecular weight (222.24 g/mol), oily liquid, and widely used as a plasticizer in consumer products (e.g., plastics, cosmetics) .
- Safety : Less acutely toxic than the target compound but subject to regulatory scrutiny due to endocrine-disruption concerns .
2.2.2. Ethyl 4-Nitrobenzoate Derivatives
- Examples : Ethyl 4-nitrocinnamate, Ethyl 4-nitrobenzoylacetate .
- Key Differences : Nitro groups introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. These derivatives are typically intermediates in explosives or dye synthesis .
Comparative Analysis of Physicochemical Properties
Biological Activity
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic, antioxidant, and gastroprotective effects, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an ethyl ester and a heptylbenzylamino group. This structure is significant as it influences the compound's interaction with biological targets.
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cell lines. The MTT assay, which measures cell viability based on mitochondrial activity, indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cell proliferation at concentrations ranging from 10 to 100 µg/mL.
Antioxidant Activity
The antioxidant capacity of the compound was assessed through multiple assays, including DPPH and FRAP tests. This compound demonstrated considerable free radical scavenging activity, with results showing a dose-dependent response. The compound's ability to reduce oxidative stress markers suggests its potential use in mitigating oxidative damage in biological systems.
Gastroprotective Effects
Research into the gastroprotective properties of this compound revealed promising results. In a study involving ethanol-induced gastric mucosal lesions in rats, the compound was administered at varying doses (5, 10, and 20 mg/kg). The findings indicated that pretreatment with the compound significantly reduced gastric lesions and improved mucosal healing compared to control groups. Key mechanisms identified include:
- Increased Mucus Secretion : Enhanced mucus production contributes to gastric lining protection.
- Reduction in Malondialdehyde (MDA) : Lower levels of MDA indicate decreased lipid peroxidation.
- Histological Improvements : Microscopic analysis showed reduced submucosal edema and leukocyte infiltration.
Study on Antioxidant and Cytotoxic Effects
A study published in Pharmacology Reports investigated the antioxidant and cytotoxic properties of this compound. The results highlighted a significant reduction in reactive oxygen species (ROS) levels in treated cells, correlating with increased cell viability in cancer models.
Gastroprotective Study
In another study focusing on the gastroprotective effects, rats pretreated with this compound showed marked improvements in gastric mucosa integrity when subjected to ethanol exposure. The study concluded that the compound's protective effects were likely due to its antioxidant properties and ability to enhance gastric defenses.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
